molecular formula C17H14F3N3O B6628353 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea

3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea

Numéro de catalogue B6628353
Poids moléculaire: 333.31 g/mol
Clé InChI: DIZORDSNHUYNCI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and function of B cells.

Mécanisme D'action

3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea works by selectively inhibiting BTK, a key signaling molecule in B cells. BTK plays a critical role in the development and function of B cells, which are responsible for producing antibodies to fight infections. In cancer cells, BTK signaling can promote cell survival and proliferation, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea has been shown to inhibit BTK activity in cancer cells, leading to reduced cell survival and proliferation. In addition, 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea has been shown to enhance the activity of other cancer drugs, such as venetoclax, which targets the anti-apoptotic protein BCL-2. 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea has also been shown to have minimal effects on T cells, which could reduce the risk of immune-related toxicities.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea is its selectivity for BTK, which could reduce the risk of off-target effects. In addition, 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea has shown promising results in preclinical studies, making it an attractive candidate for further development. However, one limitation of 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea is its potential to cause toxicities in humans, which will need to be carefully evaluated in clinical trials.

Orientations Futures

There are several potential future directions for the development of 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea. One direction is to explore its use in combination with other cancer drugs, such as venetoclax, to enhance its efficacy. Another direction is to study its potential use in other types of cancer, such as solid tumors. Finally, further preclinical and clinical studies will be needed to fully evaluate the safety and efficacy of 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea in humans.

Applications De Recherche Scientifique

3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea has been studied extensively for its potential use in the treatment of various types of cancer, including B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea has shown promising results in inhibiting the growth and survival of cancer cells.

Propriétés

IUPAC Name

1-(1H-indol-4-yl)-3-[[4-(trifluoromethyl)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O/c18-17(19,20)12-6-4-11(5-7-12)10-22-16(24)23-15-3-1-2-14-13(15)8-9-21-14/h1-9,21H,10H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZORDSNHUYNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product of Example 80A (0.16 g, 1 mmol) in THF (3 mL) was treated with 4-(trifluoromethyl)benzylamine (0.19 g, 1.1 mmol) at ambient temperature. After stirring for 3 hours, hexane was added to the reaction mixture to precipitate the title compound as a solid. mp 178° C. 1H NMR (300 MHz, DMSO-d6) δ 4.43 (d, 2H), 6.53 (t, 1H), (6.98 (m, 3H), 7.26 (t, 1H), 7.57 (d, 2H), 7.62 (d, 1H), 7.71 (d, 2H), 8.37 (s, 1H), 11.04 (s, 1H); MS (DCI+) m/z 334 (M+H); Anal. Calcd. For C17H14N3F3O: C, 61.26; H, 4.23; N, 12.61. Found: C, 61.28, H, 3.83; N, 12.31.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.